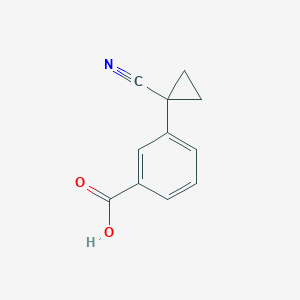

3-(1-Cyanocyclopropyl)benzoic acid

Descripción general

Descripción

“3-(1-Cyanocyclopropyl)benzoic acid” is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of benzoic acid, which is one of the most common organic acids in the Earth’s atmosphere .

Molecular Structure Analysis

The molecular structure of “3-(1-Cyanocyclopropyl)benzoic acid” consists of a benzoic acid molecule where one of the hydrogen atoms on the benzene ring is replaced by a cyanocyclopropyl group . This structure can be analyzed using various techniques such as X-ray diffraction .Aplicaciones Científicas De Investigación

Corrosion Inhibition

3-(1-Cyanocyclopropyl)benzoic acid: has been studied for its potential as a corrosion inhibitor, particularly for stainless steel in acidic environments . The compound’s efficiency in preventing corrosion could be attributed to its ability to form a protective layer on the metal surface, thus preventing direct contact with corrosive agents.

Pharmaceutical Preservatives

In the pharmaceutical industry, benzoic acid derivatives, including 3-(1-Cyanocyclopropyl)benzoic acid , are explored for their antimicrobial properties . These compounds can extend the shelf life of medicines by inhibiting the growth of bacteria, yeast, and molds, ensuring the safety and efficacy of pharmaceutical products.

Agricultural Herbicides

Research has indicated that 3-(1-Cyanocyclopropyl)benzoic acid derivatives can impact the growth and metabolism of plants . This suggests potential applications as herbicides in agriculture, providing an alternative to traditional chemical herbicides and contributing to weed management strategies.

Material Science

In material science, 3-(1-Cyanocyclopropyl)benzoic acid is utilized in the synthesis of various compounds and materials . Its role in creating polymers and coatings is significant due to its reactive functional groups, which allow for versatile chemical modifications.

Environmental Science

The environmental impact of benzoic acid derivatives, including 3-(1-Cyanocyclopropyl)benzoic acid , is a subject of study in environmental science . These compounds’ solubility and mobility in water systems are of interest, particularly regarding their biodegradability and potential effects on aquatic ecosystems.

Biochemistry

In biochemistry, the effects of 3-(1-Cyanocyclopropyl)benzoic acid on cellular processes are examined . Its influence on oxidative stress and energy metabolism in organisms provides insights into cellular mechanisms and can lead to the development of new biochemical tools or therapeutic agents.

Propiedades

IUPAC Name |

3-(1-cyanocyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBYCSQRUNOEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Cyanocyclopropyl)benzoic acid | |

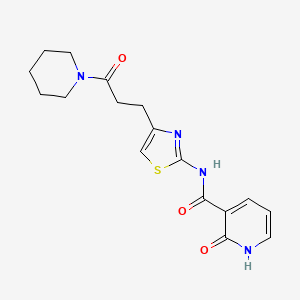

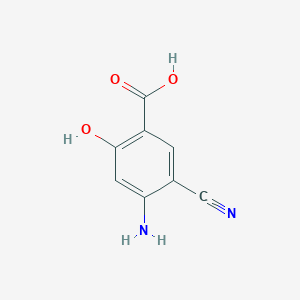

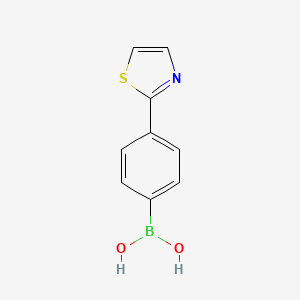

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)

![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)

![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)

![N-(3-acetylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862083.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2862087.png)

![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2862093.png)

![(3S,4S)-4-(1-Methylimidazol-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2862094.png)